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Holmium(3+);oxalate;decahydrate

Cat. No.: B12433183
CAS No.: 28965-57-3
M. Wt: 774.07 g/mol
InChI Key: OKKLEXNPKBZYQY-UHFFFAOYSA-H
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Description

Historical Trajectories in Rare Earth Oxalate (B1200264) Coordination Chemistry

The coordination chemistry of rare earth oxalates is a field with a rich history, initially driven by the need for effective separation and purification of these chemically similar elements. Oxalic acid has long been recognized as a crucial precipitating agent in lanthanide technology due to the low solubility of the resulting oxalate salts. nih.govrsc.orgaalto.fi This insolubility provides a convenient and economical method for separating lanthanides from other metal ions and for their gravimetric determination. nih.govaalto.fi

The early stages of research, however, were marked by some ambiguity, particularly concerning the precise hydration states of these compounds. nih.gov For instance, initial studies in the late 19th and early 20th centuries reported varying numbers of water molecules for different lanthanide oxalates. It was through more advanced analytical techniques in the mid-20th century that the structures, including the decahydrate (B1171855) forms for lighter lanthanides, began to be determined with greater accuracy. nih.gov These foundational studies, while primarily focused on separation and basic characterization, laid the groundwork for a deeper understanding of the coordination environment of lanthanide ions with oxalate ligands. The oxalate ion (C₂O₄²⁻) acts as a versatile ligand, capable of forming chelate rings and bridging metal centers to create complex polymeric structures. nih.govresearchgate.net This understanding of their fundamental coordination behavior has been pivotal for their subsequent exploration in more advanced applications.

Current Scholarly Significance of Holmium(III) Coordination Compounds in Advanced Materials Science

Holmium, as a member of the lanthanide series, possesses unique electronic and magnetic properties that make its compounds highly valuable in advanced materials science. researchgate.net Holmium(III) ions are known for their characteristic sharp luminescent emissions and for having the highest magnetic moment of any naturally occurring element. researchgate.netamericanelements.com These intrinsic properties translate into a wide array of high-technology applications for holmium-containing materials.

Holmium(III) oxalate decahydrate serves as a key precursor for the synthesis of high-purity holmium oxide (Ho₂O₃) through thermal decomposition (calcination). americanelements.comwikipedia.org This oxide is then utilized in various advanced applications:

Solid-State Lasers: Holmium-doped yttrium aluminum garnet (Ho:YAG) lasers are prominent in medical and dental procedures due to their emission wavelength, which is strongly absorbed by water, allowing for precise tissue ablation with minimal collateral damage. chemicalbook.com

High-Strength Magnets: The exceptional magnetic properties of holmium are harnessed in the creation of powerful permanent magnets and as magnetic flux concentrators. americanelements.com

Glass and Ceramics: Holmium oxide is used as a coloring agent to impart yellow and red hues to specialty glasses and cubic zirconia. chemicalbook.com

Phosphors and Luminescent Materials: The distinct luminescent properties of holmium ions are exploited in the development of phosphors for various optical applications. chemicalbook.com

The utility of holmium oxalate as a precursor is tied to its ability to yield high-purity oxide upon heating, a critical requirement for optimizing the performance of these advanced materials. americanelements.com Recent research has also highlighted the potential of lanthanide oxalates themselves, not just as precursors, in areas like optical and magnetic materials. nih.govnih.gov

Foundational Research Hypotheses and Objectives for Investigations into Holmium(III) Oxalate Decahydrate

While historically viewed primarily as an intermediate for oxide production, recent discoveries have opened new avenues for the direct investigation of lanthanide oxalates. A 2025 study by Uríková et al. revealed that lanthanide oxalates, including those of the lighter lanthanides like holmium, possess a layered honeycomb structure. nih.govnih.gov Surprisingly, these studies demonstrated that these layered materials can be exfoliated into single or few-layered nanosheets, a property never before described for this class of compounds. nih.govnih.govacs.org This finding forms the basis for new research hypotheses for Holmium(III) oxalate decahydrate:

Hypothesis 1: The layered crystal structure of Holmium(III) oxalate decahydrate can be mechanically or chemically exfoliated to produce stable, two-dimensional (2D) nanosheets.

Objective: To develop and optimize exfoliation methods (e.g., liquid-phase exfoliation via sonication in solvents like ethanol) for producing high-quality Holmium(III) oxalate nanosheets.

Objective: To characterize the morphology, thickness, and structural integrity of the resulting nanosheets using techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM).

Hypothesis 2: The 2D nanosheets of Holmium(III) oxalate decahydrate will exhibit unique optical and magnetic properties distinct from their bulk counterpart, suitable for applications in thin-film devices.

Objective: To investigate the photoluminescent and magnetic properties of the exfoliated nanosheets and compare them to the bulk crystalline material.

Objective: To explore the potential of these nanosheets as building blocks for the fabrication of thin films or for incorporation into polymer composites for optical or magnetic applications. nih.govacs.org

These research directions aim to transition Holmium(III) oxalate decahydrate from its traditional role as a simple precursor to a functional material in its own right, tapping into the burgeoning field of 2D materials.

Contextualization within the Broader Field of Lanthanide Chemistry

The properties and behavior of Holmium(III) oxalate decahydrate are best understood within the context of the lanthanide series. The chemistry of these elements is largely governed by the lanthanide contraction —the steady decrease in atomic and ionic radii with increasing atomic number across the series. cbseacademic.nic.in This contraction arises from the poor shielding of the nuclear charge by the 4f electrons.

This trend has several important consequences for the coordination chemistry of lanthanide oxalates:

Coordination Number and Structure: The decrease in ionic size across the lanthanide series often leads to a change in coordination number and crystal structure. For the oxalate hydrates, the lighter, larger lanthanides (from Lanthanum to Holmium) typically form decahydrates with a monoclinic crystal system (space group P2₁/c). nih.gov In contrast, the heavier, smaller lanthanides (from Erbium to Lutetium) tend to form hexahydrates with a different crystal structure. nih.gov

Solubility and Precipitation: The solubility of lanthanide oxalates is very low, a key factor in their use for separation. nih.gov There are subtle but systematic variations in solubility across the series, which can be exploited for fractional precipitation processes.

Thermal Decomposition: The temperatures at which the dehydration and subsequent decomposition to the oxide occur show a general trend across the lanthanide series, influenced by the strength of the metal-oxygen bonds. The thermal decomposition of Holmium(III) oxalate decahydrate proceeds through the formation of the dihydrate and then the anhydrous salt before yielding the final holmium oxide. wikipedia.org

Therefore, Holmium(III) oxalate decahydrate sits (B43327) at a transitional point in the lanthanide series where the decahydrate structure is still favored, but its properties are influenced by the significant contraction that has occurred up to this point in the series. Its study provides valuable data for understanding the systematic evolution of properties across this unique block of elements.

Detailed Research Findings

Chemical and Physical Properties of Holmium(III) Oxalate Decahydrate

Below is a table summarizing the key identifiers and properties of Holmium(III) oxalate decahydrate.

PropertyValue
Chemical Formula Ho₂(C₂O₄)₃·10H₂O
IUPAC Name Holmium(3+);oxalate;decahydrate
CAS Number 28965-57-3
Molecular Weight 774.07 g/mol
Appearance Yellowish or grayish-white crystalline powder
Solubility Highly insoluble in water
Thermal Decomposition Decomposes upon heating to form holmium(III) oxide (Ho₂O₃)

Data sourced from multiple chemical suppliers and databases. americanelements.comchemicalbook.comguidechem.comaez.com.tr

Thermal Decomposition Pathway

The thermal decomposition of lanthanide oxalates is a multi-step process. For Holmium(III) oxalate decahydrate, the generally accepted pathway under an inert atmosphere is as follows:

Dehydration: The ten water molecules are lost in stages. The decahydrate first decomposes to a lower hydrate (B1144303), such as the dihydrate. wikipedia.org

Anhydrous Salt Formation: Further heating removes the remaining water molecules to form anhydrous holmium(III) oxalate, Ho₂(C₂O₄)₃. wikipedia.org

Decomposition to Oxide: The anhydrous oxalate then decomposes to form the final product, holmium(III) oxide (Ho₂O₃), releasing carbon monoxide and carbon dioxide gas. wikipedia.org

The precise temperatures for each stage can vary depending on factors like heating rate and atmosphere. scirp.orgresearchgate.netresearchgate.netrsc.orgscielo.br

Compound Nomenclature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H20Ho2O22 B12433183 Holmium(3+);oxalate;decahydrate CAS No. 28965-57-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

28965-57-3

Molecular Formula

C6H20Ho2O22

Molecular Weight

774.07 g/mol

IUPAC Name

holmium(3+);oxalate;decahydrate

InChI

InChI=1S/3C2H2O4.2Ho.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6

InChI Key

OKKLEXNPKBZYQY-UHFFFAOYSA-H

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Ho+3].[Ho+3]

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry of Holmium Iii Oxalate Decahydrate

Controlled Precipitation and Recrystallization Protocols

Controlled precipitation is a cornerstone technique for synthesizing high-purity crystalline holmium(III) oxalate (B1200264). This "bottom-up" approach involves the slow generation of a supersaturated solution, from which the desired compound nucleates and grows. A common method involves the reaction of a soluble holmium salt, such as holmium(III) nitrate (B79036), with oxalic acid or an oxalate salt. researchgate.net Due to the extremely low solubility of rare-earth oxalates in water, techniques that carefully control the rate of reaction are essential to prevent rapid, uncontrolled precipitation which results in amorphous or poorly defined products. researchgate.net

One effective method for achieving such control is the gel diffusion technique. researchgate.net In this approach, reactants diffuse slowly towards each other through a gel matrix, typically agar (B569324). This diffusion-limited process slows down the reaction rate, minimizing the chances of amorphous precipitation and promoting the growth of well-defined single crystals. researchgate.net

Influence of pH and Temperature on Nucleation and Crystal Growth

The nucleation and subsequent growth of holmium(III) oxalate crystals are critically influenced by the pH and temperature of the reaction medium. nih.govnih.gov Research on the growth of holmium oxalate heptahydrate (a closely related hydrate) using the gel diffusion method has identified optimal conditions for forming well-developed single crystals. An acidic environment is crucial; for instance, adjusting the initial pH of the gel-oxalic acid solution to a range of 1.5 to 2.0 was found to be ideal. researchgate.net This acidic pH helps to control the concentration of oxalate ions available for reaction.

Temperature also plays a significant role. While many precipitation reactions are performed at ambient temperature (e.g., 27 °C for gel diffusion), studies on other metal oxalates show that precipitation efficiency can be highly temperature-dependent, with optimal results often observed between 50-55 °C. researchgate.netmdpi.com Conversely, lower temperatures can be used to slow down precipitation kinetics even further. researchgate.net The interplay between pH, temperature, and reactant concentration dictates the level of supersaturation, which in turn governs the rate of nucleation and the ultimate size and quality of the crystals. researchgate.net

Solvent System Engineering for Morphological Control

The choice of solvent or reaction medium is a powerful tool for controlling the morphology (shape and size) of the resulting crystals. Given the poor solubility of holmium oxalate in both water and common organic solvents, specialized solvent systems are necessary. researchgate.net The use of an agar gel in the gel diffusion technique is a prime example of solvent system engineering. The gel acts as a viscous medium that restricts free convection and slows the diffusion of the holmium and oxalate ions, ensuring that crystal growth occurs at a slow and controlled rate. This leads to the formation of well-faceted, hexagonal-shaped single crystals. researchgate.net

The morphology can also be influenced by the presence of additives or modulators in the solvent system. For instance, in the co-precipitation of other metal oxalates, polymeric additives have been shown to modify the particle shape from elongated rods to cubes or platelets by selectively interacting with different crystallographic faces. researchgate.netiaea.org This highlights the potential for using capping agents or surfactants in the solvent system to direct the morphological outcome of holmium(III) oxalate precipitation.

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal syntheses are versatile methods for producing highly crystalline materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at temperatures and pressures above ambient conditions. These elevated conditions increase the solubility of reactants and facilitate the formation of crystalline phases that may not be accessible at lower temperatures. nih.gov While direct reports on the hydrothermal synthesis of holmium(III) oxalate decahydrate (B1171855) are limited, extensive research on analogous systems, such as plutonium and uranium oxalates, demonstrates the efficacy of this approach for producing well-defined oxide precursors. nih.govresearchgate.net For instance, solvothermal methods using organic solvents like ethylene (B1197577) glycol have been successfully employed to create other nanostructured holmium compounds.

Optimization of Reaction Conditions for Phase Purity

Achieving a phase-pure product is a primary goal of synthesis, and in hydrothermal/solvothermal methods, this is accomplished by carefully optimizing reaction conditions. Key parameters include temperature, reaction time, pressure, and the initial pH of the precursor solution. nih.gov Studies on the hydrothermal conversion of actinide(IV) oxalates to their respective dioxides show that higher temperatures (e.g., 220–250 °C) can be advantageous, leading to improved stoichiometry and a reduction in unwanted phases or residual carbon content. nih.gov

The duration of the treatment is also critical. Kinetic studies show that the conversion from oxalate to oxide can occur within hours, but longer times may be needed to ensure complete reaction and improve the crystallinity and purity of the final product. researchgate.net The initial pH can also determine the shape, size, and even the crystalline phase of the particles formed. nih.gov

Templating Strategies for Controlled Architectures

Templating is a sophisticated strategy used to control the structure and morphology of materials on the nanoscale. A template acts as a structure-directing agent, around which the desired material forms. researchgate.net This can be achieved using "hard" templates, such as porous membranes (e.g., anodic aluminum oxide), or "soft" templates, like surfactant micelles or polymers. researchgate.net

In the context of holmium oxalate, templating can be used to create specific architectures, such as nanowires or nanorods. While specific examples for holmium oxalate are not prevalent, the general principle has been demonstrated for numerous materials. For instance, iron oxalate nanorods have been synthesized using a reverse micelle system which acts as a soft template. nih.gov Furthermore, different holmium oxalato complexes are known to form varied structures, such as 2-D honeycomb or 3-D frameworks, under hydrothermal conditions, suggesting that inherent structure-directing effects can be harnessed and potentially controlled through the use of specific templating agents.

Microemulsion, Reverse Micelle, and Colloidal Synthesis Techniques for Nanostructured Holmium(III) Oxalate Decahydrate

To produce nanostructured materials with controlled size and narrow size distribution, microemulsion-based techniques are particularly effective. A common approach is the use of a water-in-oil microemulsion, also known as a reverse micelle system. psu.edu Reverse micelles are nanosized water droplets dispersed in a continuous oil phase, stabilized by a layer of surfactant molecules. psu.edu These aqueous nanodroplets act as confined micro-reactors for the synthesis of nanoparticles.

The synthesis is typically achieved by preparing two separate microemulsion systems, one containing the holmium salt in its aqueous core and the other containing the oxalate precipitating agent. psu.edu When these two microemulsions are mixed, the nanodroplets continuously collide, coalesce, and exchange their contents. This mixing on the nanoscale initiates the precipitation reaction within the confined space of the micelles, leading to the formation of nanoparticles. psu.edu The size of the resulting nanoparticles is primarily controlled by the size of the aqueous droplets, which can be precisely tuned by adjusting the water-to-surfactant molar ratio. psu.edu This method has been successfully used to synthesize nanorods of iron oxalate and is directly applicable to other rare-earth oxalates. nih.gov

Gel Diffusion Techniques for Single Crystal Growth of Holmium(III) Oxalate Hydrates

The growth of high-quality single crystals of sparingly soluble salts like holmium(III) oxalate is challenging due to rapid precipitation, which often yields amorphous or polycrystalline powders. scirp.orgnih.gov Gel diffusion is a powerful technique that overcomes this limitation by slowing down the reaction rate, allowing for the controlled growth of well-defined crystals. scirp.orgias.ac.in This method involves the slow diffusion of reactant ions through a gel medium, where they meet and react to form crystals over an extended period, minimizing the chances of rapid precipitation. scirp.org

In a typical setup for growing holmium(III) oxalate hydrate (B1144303) crystals, a gel, such as agar or sodium metasilicate, is prepared and impregnated with one of the reactants, usually oxalic acid. scirp.orgias.ac.inresearchgate.net This gel is set in a glass tube, and an aqueous solution of the second reactant, holmium nitrate pentahydrate, is carefully poured on top. scirp.org The holmium (Ho³⁺) ions from the solution diffuse slowly through the narrow pores of the gel, eventually reacting with the oxalate ions (C₂O₄²⁻) present within the gel matrix. scirp.org This slow, controlled reaction leads to the formation of well-faceted single crystals within the gel over a period of several days to weeks at ambient temperature. scirp.org

Research has demonstrated the successful growth of holmium oxalate heptahydrate (Ho₂(C₂O₄)₃·7H₂O) single crystals using an organic agar gel. scirp.orgresearchgate.net The resulting crystals exhibited a hexagonal morphology. scirp.orgresearchgate.netresearchgate.net The conditions for such growth can be systematically varied to optimize crystal size and quality, as detailed in the table below.

Table 1: Optimized Conditions for Single Crystal Growth of Holmium Oxalate Heptahydrate via Gel Diffusion

Parameter Condition Outcome Source
Growth Medium Agar gel (1% w/v) Provides a matrix for slow diffusion. scirp.org
Inner Reactant Oxalic Acid (0.25 M - 1.0 M) Incorporated into the gel. scirp.org
Outer Reactant Holmium Nitrate Pentahydrate (0.25 M - 1.0 M) Poured over the set gel. scirp.org
Temperature Ambient (~27°C) Facilitates slow crystal growth. scirp.org
Growth Time ~2 weeks Allows for the formation of well-faceted hexagonal crystals. scirp.org
Crystal System Monoclinic Determined by X-ray diffraction. scirp.orgresearchgate.net

| Space Group | P2₁/c | Determined by X-ray diffraction. | scirp.orgresearchgate.net |

Green Chemistry Principles and Sustainable Synthesis Approaches for Lanthanide Oxalates

The synthesis of lanthanide oxalates, including holmium(III) oxalate, is increasingly guided by the principles of green chemistry, which aim to develop environmentally benign chemical processes. dntb.gov.uaresearchgate.net A key advantage in the sustainable synthesis of these compounds is their characteristic low solubility in water and the use of green solvents. nih.govacs.org This property facilitates their precipitation from aqueous solutions, minimizing the need for hazardous organic solvents and simplifying product recovery. acs.orgresearchgate.net

Sustainable approaches focus on several core principles:

Use of Greener Solvents: Water is the preferred solvent for dissolving the lanthanide salt precursors (e.g., holmium nitrate) and the oxalic acid precipitant, aligning with green chemistry's emphasis on avoiding volatile organic compounds. acs.org

Atom Economy: The precipitation reaction of lanthanide oxalates is inherently atom-efficient. The reaction between a lanthanide salt and oxalic acid directly yields the desired insoluble oxalate, with byproducts that are often simple salts.

Energy Efficiency: Many precipitation methods for lanthanide oxalates can be effectively carried out at ambient or slightly elevated temperatures (e.g., 60°C), reducing the energy consumption associated with the synthesis. researchgate.netresearchgate.net

Waste Prevention: The high precipitation efficiency of rare earth oxalates, often exceeding 96%, means that very little of the rare earth material is lost to the effluent, thereby preventing waste. researchgate.netresearchgate.net

Recent research has also explored homogeneous precipitation techniques as a sustainable route. For instance, the thermal decomposition of oxamic acid can slowly generate oxalate ions in situ. nih.govacs.org This method avoids the rapid supersaturation typical of direct mixing, leading to the formation of well-developed microcrystals under controlled conditions, which is a hallmark of an efficient and refined synthetic process. nih.gov

Precursor Speciation and Stoichiometric Control in Reaction Systems

Precise control over precursor speciation and stoichiometry is critical for the selective precipitation of high-purity holmium(III) oxalate. The primary reaction for the formation of holmium(III) oxalate is:

2Ho³⁺(aq) + 3H₂C₂O₄(aq) + 10H₂O(l) → Ho₂(C₂O₄)₃·10H₂O(s) + 6H⁺(aq)

Key factors influencing this process include pH and the molar ratio of the reactants.

pH Control: The speciation of oxalic acid in solution is highly dependent on pH. At low pH values (e.g., 1.5 to 2.0), oxalic acid (H₂C₂O₄) is the predominant species. This pH range is often recommended to maximize the recovery of rare earth elements while minimizing the precipitation of common contaminants like iron. mdpi.com As the reaction proceeds, H⁺ ions are generated, which can lower the pH and potentially affect precipitation efficiency. researchgate.net

Stoichiometric Control: The amount of oxalic acid used is a crucial parameter. While stoichiometric amounts are required for the reaction, a slight excess is often employed to drive the precipitation to completion due to the solubility product (Ksp) of the rare earth oxalate. mdpi.com However, a large excess of oxalic acid can be detrimental, leading to the co-precipitation of impurities, such as calcium oxalate, if present in the source liquor. researchgate.netresearchgate.net Research on recovering rare earth elements from spent magnets has shown that using oxalic acid in a 1.2 ratio to the stoichiometric amount can achieve high precipitation rates (e.g., 96.7%) without significant co-precipitation of iron. mdpi.com Increasing the ratio further (e.g., to 1.4) can lead to decreased product purity. mdpi.com

The optimal conditions for precipitation must be carefully determined, balancing high recovery yields with product purity. This often involves experimental validation to account for the presence of other non-REE contaminants that may also consume the oxalate precipitant. mdpi.com

Table 2: Key Parameters for Stoichiometric Control in Lanthanide Oxalate Precipitation

Parameter Significance Recommended Conditions/Observations Source
pH Affects oxalic acid speciation and contaminant solubility. A pH of ~1.5 to 2.0 is often optimal for selective REE precipitation. mdpi.com
Oxalic Acid Dosage Determines precipitation efficiency and purity. Stoichiometric or slightly excess amounts (e.g., 1.2 times stoichiometry) are recommended. researchgate.netmdpi.com
Temperature Influences reaction kinetics and crystal quality. Precipitation at 60°C can yield better results than at 20°C. researchgate.net

| Reaction Time | Ensures completion of the precipitation reaction. | A reaction time of more than 2 hours is recommended for optimal recovery. | mdpi.com |

Crystallographic and Structural Elucidation of Holmium Iii Oxalate Decahydrate

Powder X-ray Diffraction Characterization

Lattice Parameter Refinement via Rietveld Method

The Rietveld method is a powerful technique for refining crystal structure parameters from powder diffraction data. For Holmium(III) oxalate (B1200264) decahydrate (B1171855), this analysis would provide precise lattice parameters, including the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ), as well as the unit cell volume. The refinement process would also yield information on atomic positions within the unit cell. However, no published studies presenting Rietveld refinement data specifically for Holmium(III) oxalate decahydrate could be located.

In a study on a related compound, Holmium oxalate heptahydrate (Ho₂(C₂O₄)₃·7H₂O) , powder X-ray diffraction data indicated a monoclinic crystal system with the space group P21/c. researchgate.netscirp.org The reported cell parameters for the heptahydrate are:

a = 12.197 Å

b = 11.714 Å

c = 6.479 Å

α = 90°

β = 120.12°

γ = 90°

Volume = 799.6 ų researchgate.netscirp.org

It is important to note that these parameters are for the heptahydrate and would differ from those of the decahydrate due to the different number of water molecules in the crystal lattice.

Table 1: Lattice Parameters for Holmium Oxalate Heptahydrate

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 12.197
b (Å) 11.714
c (Å) 6.479
α (°) 90
β (°) 120.12
γ (°) 90

This data pertains to the heptahydrate form, not the decahydrate. researchgate.netscirp.org

Determination of Crystallite Size and Microstrain via Peak Broadening Analysis

Analysis of the broadening of diffraction peaks is a standard method to determine the average crystallite size and the amount of microstrain within a crystalline material. Techniques such as the Scherrer method or Williamson-Hall analysis are commonly employed. This information is particularly valuable for understanding the properties of nanomaterials and materials subjected to mechanical stress. A search of scientific databases did not yield any studies that have performed and reported on crystallite size and microstrain analysis for Holmium(III) oxalate decahydrate.

Neutron Diffraction Investigations for Light Atom Localization and Magnetic Structure Probing

Neutron diffraction is an essential tool for accurately locating light atoms, such as hydrogen in water molecules, within a crystal structure, due to its sensitivity to the nucleus rather than the electron cloud. It is also the primary method for determining the magnetic structure of a material. For Holmium(III) oxalate decahydrate, neutron diffraction would be invaluable for precisely determining the positions of the hydrogen atoms in the ten water molecules of hydration and for investigating any potential magnetic ordering of the Holmium(III) ions at low temperatures. While there are numerous neutron diffraction studies on metallic holmium and its alloys, which have revealed complex magnetic structures, no such investigations have been published for Holmium(III) oxalate decahydrate. researchgate.netosti.govnih.gov

Electron Diffraction Techniques for Nanocrystalline Materials

For materials in nanocrystalline form, electron diffraction, often performed in a transmission electron microscope (TEM), is a powerful technique for structural characterization. Selected Area Electron Diffraction (SAED) or Nanobeam Diffraction (NBD) can provide information on the crystal structure and orientation of individual nanoparticles. No research articles detailing the synthesis and subsequent electron diffraction analysis of nanocrystalline Holmium(III) oxalate decahydrate were found during the literature search.

Spectroscopic Investigation and Interpretation of Holmium Iii Oxalate Decahydrate

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the structural arrangement of holmium(III) oxalate (B1200264) decahydrate (B1171855). These methods measure the vibrational energies of molecular bonds, offering detailed information on the oxalate ligands, water molecules, and the metal-ligand framework. nih.gov The principles of mutual exclusion in centrosymmetric molecules, where Raman active modes are IR inactive and vice versa, can be particularly informative for determining coordination symmetries. walisongo.ac.idillinois.edu

Assignment of Oxalate Ligand Vibrational Modes and Coordination Modes

The oxalate ion (C₂O₄²⁻) has a well-characterized vibrational spectrum that is sensitive to its coordination mode. When the oxalate anion coordinates to a metal ion like holmium(III), shifts in its fundamental vibrational frequencies occur, providing evidence of complex formation and indicating the nature of the coordination. The oxalate ligand can act as a bidentate or even a tetradentate bridging ligand. youtube.com

Key vibrational modes for the oxalate ligand include the symmetric and antisymmetric stretching of the C=O and C-C bonds, as well as O-C-O bending modes. The positions of these bands, particularly the antisymmetric C=O stretch (νₐₛ(C=O)) and the symmetric C=O stretch (νₛ(C=O)), are diagnostic of the coordination. For instance, a large separation between νₐₛ(C=O) and νₛ(C=O) is often indicative of a bidentate coordination mode. In many metal oxalates, the infrared and Raman spectra are mutually exclusive, suggesting a bidentate structure with an effective center of inversion. qut.edu.au

Below is a table of typical vibrational frequencies for the oxalate ligand in metal complexes.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Activity
Antisymmetric C=O Stretch (νₐₛ(C=O))1600 - 1700IR, Raman
Symmetric C=O Stretch (νₛ(C=O))1300 - 1490IR, Raman
C-C Stretch (ν(C-C))880 - 920Raman
Symmetric O-C-O Bending (δₛ(O-C-O))~800 - 870IR, Raman
O-C-O Bending and Ring Deformation Modes480 - 600IR, Raman

Note: Specific frequencies can vary depending on the metal ion and crystal structure. Data compiled from multiple sources. nih.govqut.edu.aunih.govpsu.eduresearchgate.netresearchgate.net

Spectroscopic Identification of Coordinated and Lattice Water Molecules

Holmium(III) oxalate decahydrate contains two types of water molecules: those directly bonded to the holmium(III) ion (coordinated water) and those held within the crystal lattice by hydrogen bonds (lattice water). iaea.orgquora.com Vibrational spectroscopy can distinguish between these two types.

Coordinated water molecules are typically identified by the presence of librational modes (rocking, wagging, and twisting) in the 400-900 cm⁻¹ region of the IR spectrum. iaea.org These bands arise because the coordination to the metal center restricts the rotational freedom of the water molecule. Lattice water, having more freedom of movement, does not typically show such distinct librational bands in this region. iaea.org Furthermore, the O-H stretching and H-O-H bending modes of coordinated water often appear at different frequencies compared to lattice water due to the influence of the metal ion's electric field and variations in hydrogen bonding strength. researchgate.netmdpi.com

Water Molecule TypeO-H Stretching (ν(O-H))H-O-H Bending (δ(HOH))Librational Modes
Coordinated Water Shifted frequencies, often broader bands~1600-1630 cm⁻¹Present (e.g., rocking, wagging) in the 400-900 cm⁻¹ region.
Lattice Water ~3200-3500 cm⁻¹, similar to liquid water~1640 cm⁻¹Generally absent or very weak.

Note: The table presents general characteristics. Actual band positions can be complex due to extensive hydrogen bonding. iaea.orgresearchgate.netresearchgate.net

Analysis of Metal-Ligand Vibrations and Environmental Influences

The direct interaction between the holmium(III) ion and the oxygen atoms of the oxalate and water ligands gives rise to low-frequency vibrations. These metal-ligand (Ho-O) stretching and bending modes are typically observed in the far-infrared and Raman spectra, generally below 600 cm⁻¹. psu.edu For instance, in various metal oxalates, bands in the 100 to 300 cm⁻¹ range have been attributed to metal-oxygen stretching and bending vibrations. psu.edu The observation of these bands provides direct spectroscopic proof of the coordination of oxalate and water to the Ho(III) center.

The crystal lattice environment significantly influences the vibrational spectrum. Factors such as hydrogen bonding between water molecules and oxalate anions, as well as crystal packing forces, can cause bands to shift, split, or broaden. researchgate.net For example, the strength of hydrogen bonds affects the frequency of the O-H stretching vibrations, with stronger bonds typically causing a shift to lower wavenumbers. mdpi.com

Electronic Absorption and Luminescence Spectroscopy (UV-Vis-NIR)

Electronic spectroscopy provides information about the electronic energy levels of the holmium(III) ion and charge transfer interactions with the oxalate ligand.

f-f Electronic Transitions of the Holmium(III) Ion

The UV-Vis-NIR absorption spectrum of holmium(III) compounds is characterized by a series of sharp, narrow absorption bands. nih.gov These bands arise from electronic transitions within the 4f orbital shell of the Ho³⁺ ion (4f¹⁰ configuration). These f-f transitions are formally forbidden by the Laporte selection rule, which results in low molar absorptivity. nih.govresearchgate.net

The absorption spectrum of the Ho³⁺ ion features multiple peaks in the visible and near-infrared regions. nih.gov These correspond to excitations from the ⁵I₈ ground state to various excited states. Some of the most prominent transitions are considered "hypersensitive," meaning their intensity is highly sensitive to the chemical environment and coordination symmetry around the ion. researchgate.netnih.gov For holmium, the ⁵I₈ → ⁵G₆ transition around 450 nm is a well-known hypersensitive transition. researchgate.netnih.gov The analysis of these transitions can provide insights into the local symmetry of the Ho³⁺ ion in the oxalate complex.

The table below lists some of the characteristic absorption bands of the aqueous holmium(III) ion, which are expected to be present, with some shifts, in the spectrum of holmium(III) oxalate decahydrate.

Transition from ⁵I₈ to Excited StateApproximate Wavelength (nm)Spectral Region
⁵I₇1950Near-Infrared (NIR)
⁵I₆1150Near-Infrared (NIR)
⁵I₅890Near-Infrared (NIR)
⁵F₅640Visible
⁵S₂, ⁵F₄537Visible
⁵F₃485Visible
⁵F₂, ³K₈473Visible
⁵G₆, ⁵F₁450Visible
⁵G₅416Visible
⁵G₄, ³H₆361Ultraviolet (UV)

Note: Wavelengths are approximate and can shift based on the ligand field. nih.govacs.orgnist.gov

Ligand-to-Metal Charge Transfer (LMCT) Band Characterization

In addition to the sharp f-f transitions, the ultraviolet spectrum of holmium(III) oxalate decahydrate is expected to show a broad, intense absorption band corresponding to a Ligand-to-Metal Charge Transfer (LMCT) transition. nih.govresearchgate.net This type of transition involves the transfer of an electron from a high-energy molecular orbital of the oxalate ligand to a vacant or partially filled 4f or 5d orbital of the Ho³⁺ ion.

LMCT bands are Laporte-allowed and are therefore much more intense than the forbidden f-f transitions. They typically occur at higher energies (shorter wavelengths), usually in the UV region below 300 nm for lanthanide oxalates. The energy of the LMCT band is related to the ease with which the ligand can be oxidized and the metal ion can be reduced. The presence of these low-energy LMCT states can sometimes influence the intensity of the f-f transitions through the mixing of electronic states. researchgate.net

Investigation of Luminescence Emission Spectra, Excitation Spectra, and Decay Kinetics

The luminescence properties of holmium(III) compounds are of significant interest due to the characteristic f-f electronic transitions of the Ho³⁺ ion. In holmium(III) oxalate decahydrate, the holmium ion is coordinated by oxalate ligands and water molecules, which influence its spectroscopic characteristics.

Luminescence Emission and Excitation Spectra

The emission spectrum of holmium(III) ions typically displays several sharp bands corresponding to transitions from excited states to the ⁵I₈ ground state. mdpi.com For instance, upon excitation, one can observe emission bands in the visible and near-infrared (NIR) regions. A prominent emission is often seen around 661 nm, which is attributed to the ⁵F₅ → ⁵I₈ transition. mdpi.com Other emissions can be observed which correspond to different electronic transitions. researchgate.net

The excitation spectrum is crucial for determining the most efficient wavelength to induce luminescence. For holmium(III) complexes, the excitation spectra often reveal a broad band corresponding to the π → π* transition of the organic ligands, in this case, the oxalate. mdpi.com This indicates an energy transfer process from the ligand to the holmium ion. Additionally, sharp peaks corresponding to direct f-f transitions of the Ho³⁺ ion can be identified. nih.gov For example, excitation peaks can be observed at various wavelengths which correspond to transitions from the ⁵I₈ ground state to higher energy levels such as ⁵G₅, ⁵F₁, ⁵G₆, ³K₈, ⁵F₂, and ⁵F₃. nih.gov

Decay Kinetics

A representative table of typical luminescence properties for a holmium(III) complex is presented below.

PropertyWavelength (nm)Transition
Excitation Peaks ~367-380Ligand π → π*
420⁵I₈ → ⁵G₅
450⁵I₈ → ⁵F₁ + ⁵G₆
470⁵I₈ → ³K₈
480⁵I₈ → ⁵F₂
490⁵I₈ → ⁵F₃
Emission Peak 661⁵F₅ → ⁵I₈
Decay Lifetime ~11 µs-
This table presents typical data for holmium(III) complexes and may not be specific to holmium(III) oxalate decahydrate. nih.gov

Methodologies for Absolute Quantum Yield Determination

The absolute quantum yield (Φ) is a critical parameter that quantifies the efficiency of the luminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φ for solid-state samples like holmium(III) oxalate decahydrate often requires specialized techniques.

One common method involves the use of an integrating sphere. nih.gov The integrating sphere collects all the light emitted from the sample, regardless of direction. The measurement process typically involves two steps: first, the excitation beam is directed into the sphere without hitting the sample to measure the incident photon flux. Second, the excitation beam is directed onto the sample, and the total emitted luminescence is measured. By comparing the integrated intensity of the luminescence to the amount of light absorbed by the sample, the absolute quantum yield can be calculated.

For lanthanide oxalates, quantum yields can be significant. For instance, europium and terbium oxalate metal-organic frameworks have shown quantum yields as high as 53% and 40%, respectively. nih.govresearchgate.net These values are determined using the integrating sphere method. nih.gov

Another approach for determining quantum yields is the dual-beam thermal lens technique, which is particularly effective for solutions. researchgate.net This method measures the heat generated by non-radiative decay processes. By comparing the thermal lens signal of the sample to that of a standard with a known quantum yield, the absolute quantum yield of the sample can be determined. researchgate.net While this method is primarily for solutions, it highlights the importance of accounting for non-radiative pathways in quantum yield determination.

Chemical actinometry is another method that can be used to calibrate the detection system for absolute measurements. This involves using a chemical reaction with a well-known quantum yield to determine the absolute photon flux. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques used to investigate the elemental composition and chemical states of atoms in a material. wikipedia.orgpsu.edu

Surface Elemental Composition and Oxidation State Analysis

XPS is an ideal technique for determining the surface elemental composition of holmium(III) oxalate decahydrate. cardiff.ac.uk By irradiating the sample with X-rays, photoelectrons are ejected, and their kinetic energies are measured. psu.edu The binding energy of these electrons is characteristic of the element and its orbital. A survey scan can identify all the elements present on the surface, such as holmium, carbon, and oxygen.

The high-resolution spectra of the individual elements provide information about their oxidation states. For holmium, the Ho 4d region is often analyzed. thermofisher.com The binding energy of the Ho 4d electrons in Ho₂O₃ is around 161.7 eV. xpsdatabase.net In holmium(III) oxalate decahydrate, the holmium is in the +3 oxidation state, and its binding energy is expected to be in a similar range. The presence of water of hydration and oxalate ligands will influence the chemical environment and thus the exact binding energy.

AES, which is based on the Auger effect, can also be used for elemental analysis. wikipedia.org The kinetic energy of the Auger electrons is also element-specific. AES can be particularly useful for depth profiling, where layers of the material are removed by ion sputtering to analyze the composition as a function of depth. wikipedia.orgresearchgate.net

Chemical State Information and Binding Energy Shifts

The chemical environment of an atom influences the binding energies of its core electrons, leading to chemical shifts in the XPS spectrum. eag.com For holmium(III) oxalate decahydrate, the binding energies of the Ho, C, and O electrons will be shifted compared to their elemental forms.

The C 1s spectrum of the oxalate group is expected to show a peak at a higher binding energy compared to adventitious carbon, due to the electronegative oxygen atoms. eag.com The O 1s spectrum will likely show contributions from the oxalate ligands and the water of hydration.

The binding energy of the Ho 4d peak will be influenced by the coordination to the oxalate and water ligands. The electronegativity of the surrounding atoms affects the electron density around the holmium ion, causing a shift in the binding energy. eag.com An increase in the formal oxidation state or the number of electronegative atoms generally leads to an increase in binding energy. eag.com

The table below shows typical binding energies for holmium in different chemical states.

CompoundHolmium PeakBinding Energy (eV)
Ho metalHo 4d₅/₂159.8
Ho₂O₃Ho 4d₅/₂161.7
Ho₂(SO₄)₃Ho 4d₅/₂162.8
Data sourced from "The XPS Library Spectra-Base" with C (1s) BE = 285.0 eV for charge referencing. xpsdatabase.net

AES can complement XPS by providing chemical state information through the analysis of Auger peak shapes and kinetic energy shifts.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Holmium(III) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. universite-paris-saclay.frunmc.edu The Ho³⁺ ion, with its [Xe] 4f¹⁰ electron configuration, has unpaired electrons and is therefore paramagnetic, making it suitable for EPR studies. universite-paris-saclay.fr

Determination of Spin Hamiltonian Parameters

The EPR spectrum of a paramagnetic species can be described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction, and hyperfine interactions. youtube.com For lanthanide ions like Ho³⁺, the spin-orbit coupling is significant, and the crystal field environment plays a crucial role in determining the magnetic properties.

The spin Hamiltonian parameters, such as the g-factors and hyperfine coupling constants, provide detailed information about the electronic structure and the local symmetry of the paramagnetic center. rsc.orgnih.gov The g-tensor reflects the interaction of the electron spin with the external magnetic field and is sensitive to the local environment of the Ho³⁺ ion. universite-paris-saclay.fr

Analysis of g-Anisotropy and Zero-Field Splitting

The paramagnetic nature of the Ho(III) ion is a central feature influencing its spectroscopic properties. In an external magnetic field, the degeneracy of the electron spin states is lifted, an effect described by the g-tensor. In a crystalline solid like Holmium(III) oxalate decahydrate, the local symmetry around the holmium ion is typically lower than cubic, leading to an orientation-dependent interaction with the magnetic field, known as g-anisotropy. This anisotropy provides valuable information about the electronic ground state and the symmetry of the coordination environment.

The investigation of g-anisotropy and zero-field splitting would involve fitting the experimental EPR spectra to a spin Hamiltonian. For a system with an effective spin S, the Hamiltonian would include terms for the electron Zeeman interaction and the zero-field splitting. The g-tensor components (gₓ, gᵧ, g₂) and the axial (D) and rhombic (E) zero-field splitting parameters would be extracted from this analysis. These parameters are highly sensitive to the local coordination geometry and the nature of the coordinating ligands (oxalate and water molecules).

Illustrative Data Table for g-Anisotropy and Zero-Field Splitting Parameters

ParameterHypothetical ValueDescription
gₓ2.1g-tensor component along the x-axis
gᵧ2.0g-tensor component along the y-axis
g₂2.3g-tensor component along the z-axis
D0.5 cm⁻¹Axial zero-field splitting parameter
E0.1 cm⁻¹Rhombic zero-field splitting parameter

Note: The values in the table are illustrative and represent typical ranges for lanthanide complexes. Actual experimental values for Holmium(III) oxalate decahydrate would require specific EPR measurements and analysis.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local structure and dynamics in crystalline materials. nih.govcopernicus.org In the case of paramagnetic compounds like Holmium(III) oxalate decahydrate, the presence of the unpaired electrons of the Ho(III) ion introduces significant challenges and opportunities for ssNMR studies. acs.org The large magnetic moment of the holmium ion leads to substantial paramagnetic shifts and line broadening in the NMR spectra of nearby nuclei. acs.org However, these paramagnetic effects are also a source of rich structural information.

Recent studies on isostructural lanthanide oxalates have demonstrated that high-resolution solid-state NMR spectra can be obtained and analyzed to determine local magnetic susceptibility tensors. acs.org Such an approach for Holmium(III) oxalate decahydrate would provide detailed insights into the electronic structure and magnetic properties at the specific atomic sites.

Proton (¹H) solid-state NMR can be employed to investigate the different proton environments within Holmium(III) oxalate decahydrate. nih.govcopernicus.org The compound contains protons in the coordinated water molecules and the lattice water molecules. acs.org Due to the paramagnetic influence of the Ho(III) ion, these protons would exhibit significant paramagnetic shifts, and their resonances would be spread over a wide chemical shift range.

The magnitude of the paramagnetic shift is dependent on the distance and orientation of the proton with respect to the holmium ion. Therefore, distinct NMR signals would be expected for the non-equivalent proton sites. By analyzing the positions and line shapes of these signals, it is possible to gain information about the Ho-H distances and the local coordination of the water molecules. Advanced NMR techniques, such as those employing very fast magic-angle spinning, are often necessary to average out the strong dipolar interactions and obtain resolved spectra in paramagnetic solids. nih.govcopernicus.org

Illustrative ¹H Solid-State NMR Data

Proton EnvironmentHypothetical Chemical Shift (ppm)Assignment
Coordinated Water (Site 1)50Protons of water molecules directly bonded to Ho(III)
Coordinated Water (Site 2)35Protons of crystallographically distinct coordinated water
Lattice Water10Protons of water molecules in the crystal lattice

Note: The chemical shifts are illustrative and would be highly dependent on the specific crystal structure and the experimental conditions. The significant downfield shifts are characteristic of protons in close proximity to a paramagnetic lanthanide ion.

Solid-state NMR is also a valuable tool for studying dynamic processes in solids, such as the motion of water molecules. In Holmium(III) oxalate decahydrate, the water molecules may undergo reorientational motions or exchange between different sites. These dynamic processes affect the NMR lineshapes and relaxation times.

Thermal Decomposition Pathways and Kinetic Analysis of Holmium Iii Oxalate Decahydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in thermal analysis used to characterize the decomposition of Holmium(III) oxalate (B1200264) decahydrate (B1171855). TGA provides quantitative information on mass changes as a function of temperature, while DSC measures the heat flow associated with thermal events, indicating whether a process is endothermic or exothermic. researchgate.net

When Holmium(III) oxalate decahydrate is subjected to a controlled heating program in an inert atmosphere, the resulting TGA curve typically displays distinct mass loss steps. Each step corresponds to a specific decomposition event. Concurrently, the DSC curve reveals the energetic nature of these transformations. The initial dehydration steps are endothermic, requiring energy to break the bonds holding the water molecules within the crystal lattice. In contrast, the decomposition of the anhydrous oxalate to the oxide can exhibit exothermic behavior, attributed to the complex solid-state rearrangement and gas evolution. rwth-aachen.deresearchgate.net

The thermal decomposition of Holmium(III) oxalate decahydrate proceeds through a well-defined sequence of reactions. The process is initiated by the removal of the ten molecules of water of hydration, which may occur in one or more overlapping steps, followed by the decomposition of the anhydrous holmium(III) oxalate into the final, stable holmium(III) oxide. wikipedia.org

The typical decomposition pathway can be summarized by the following reactions:

Dehydration: Ho₂(C₂O₄)₃·10H₂O(s) → Ho₂(C₂O₄)₃(s) + 10H₂O(g)

Anhydrous Oxalate Decomposition: Ho₂(C₂O₄)₃(s) → Ho₂O₃(s) + 3CO(g) + 3CO₂(g)

Based on thermogravimetric studies of analogous rare-earth oxalate hydrates, the decomposition events occur within specific temperature ranges, accompanied by a theoretical mass loss that can be calculated from the stoichiometry of the reactions. researchgate.netscirp.org

Table 1: Multi-Step Thermal Decomposition Sequence of Holmium(III) Oxalate Decahydrate
Decomposition StepApproximate Temperature Range (°C)Reaction ProductTheoretical Mass Loss (%)Thermal Event (DSC)
1. Dehydration~50 - 250Anhydrous Holmium(III) oxalate (Ho₂(C₂O₄)₃)22.54%Endothermic
2. Decomposition~350 - 500Holmium(III) oxide (Ho₂O₃)33.05%Exothermic

To unequivocally identify the volatile products responsible for the mass losses observed in TGA, the instrument is often coupled with an Evolved Gas Analysis (EGA) system, such as a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer. wikipedia.orgmt.comrigaku.com This hyphenated technique allows for the real-time identification of gaseous species as they are released from the sample during heating. unizg.hr

For Holmium(III) oxalate decahydrate, the EGA data are correlated directly with the TGA steps:

Step 1 (Dehydration): In the temperature range corresponding to the first mass loss, the MS will detect an ion current corresponding to the mass-to-charge ratio (m/z) of water (e.g., m/z = 18). Simultaneously, the FTIR spectrometer will register the characteristic vibrational-rotational absorption bands of gaseous H₂O.

Step 2 (Decomposition): As the anhydrous oxalate decomposes, the EGA system detects the evolution of carbon monoxide (CO, m/z = 28) and carbon dioxide (CO₂, m/z = 44). FTIR provides complementary confirmation by detecting the distinct absorption spectra for CO and CO₂. h-and-m-analytical.commdpi.com

This correlation provides definitive evidence for the proposed decomposition mechanism. eag.com

Table 2: Correlation of TGA Mass Loss with Evolved Gas Analysis
Decomposition StepObserved Mass Loss (TGA)Evolved Gas Species (EGA-MS/FTIR)Solid Residue
1~22.5%Water (H₂O)Ho₂(C₂O₄)₃
2~33.1%Carbon Monoxide (CO), Carbon Dioxide (CO₂)Ho₂O₃

Advanced Kinetic Modeling of Solid-State Decomposition Processes

While TGA and DSC identify the temperature ranges and thermodynamics of decomposition, a kinetic analysis is required to understand the reaction rates and mechanisms. The study of solid-state reaction kinetics is complex due to factors like heat and mass transfer, particle size, and the formation of product interfaces. Advanced kinetic modeling, using data from non-isothermal TGA experiments conducted at multiple heating rates, provides insight into these complex processes. icm.edu.pl

Isoconversional methods, also known as model-free methods, are powerful tools for determining the effective activation energy (Ea) as a function of the extent of conversion (α). mdpi.com These methods analyze data from experiments at different heating rates (β) without assuming a particular reaction model (f(α)). This is a significant advantage, as the reaction mechanism can change during the course of a solid-state reaction. nih.gov

Kissinger Method: This method uses the peak decomposition temperature (Tp) from DTA or Differential Thermogravimetry (DTG) curves at various heating rates to calculate a single value for the activation energy. It is often used for a preliminary estimation but can be less accurate for complex, multi-step processes. nih.govunitn.it

Ozawa-Flynn-Wall (OFW) Method: The OFW method is an integral isoconversional method. It involves plotting the logarithm of the heating rate against the reciprocal of the temperature at a specific conversion level (α). The activation energy can be determined from the slope of these plots for various conversion values, providing an activation energy profile over the entire reaction. researchgate.net

Vyazovkin Method: This is considered one of the more accurate isoconversional methods. It is a non-linear isoconversional method that minimizes a function of temperature integrals to find the Ea value for each degree of conversion, providing a robust profile of how Ea changes as the reaction progresses.

A significant variation of Ea with α, as determined by these methods, is a strong indicator of a complex, multi-step reaction mechanism.

Once the activation energy profile is established using isoconversional methods, model-fitting methods can be employed to determine the most probable solid-state reaction mechanism. These methods involve fitting different mathematical models representing various physical processes (e.g., nucleation, geometrical contraction, diffusion) to the experimental data.

The general rate equation for a solid-state reaction is given by: dα/dt = A * exp(-Ea / RT) * f(α) where A is the pre-exponential factor, and f(α) is the reaction model.

By comparing the goodness-of-fit for various established models (such as Avrami-Erofeev for nucleation and growth, or contracting sphere/cylinder models), the one that best describes the experimental data can be identified. For metal oxalate decomposition, the Avrami-Erofeev model, which describes nucleation and subsequent growth of nuclei, is often found to be applicable. rsc.org

Through the application of isoconversional and model-fitting methods, a complete set of kinetic parameters can be derived. The activation energy (Ea) is determined as described above. The pre-exponential factor (A), also known as the frequency factor, is related to the frequency of collisions of reacting particles and is calculated once Ea and the reaction model f(α) are known. If the reaction follows a simple n-th order model, the reaction order (n) can also be determined.

These parameters (Ea, A, and the reaction model) collectively form the "kinetic triplet," which provides a comprehensive mathematical description of the decomposition process. While specific kinetic data for holmium(III) oxalate decahydrate is scarce, studies on analogous rare-earth oxalates provide representative values. researchgate.net

Table 3: Representative Kinetic Parameters for Rare-Earth Oxalate Decomposition Steps (Illustrative)
Decomposition StepParameterTypical Range of ValuesMethod of Determination
DehydrationActivation Energy (Ea)70 - 90 kJ/molIsoconversional Methods (OFW, Vyazovkin)
Pre-exponential Factor (A)10⁶ - 10¹⁰ s⁻¹Model-Fitting Methods
Reaction ModelDiffusion or Geometrical ContractionModel-Fitting Methods
Anhydrous DecompositionActivation Energy (Ea)110 - 250 kJ/molIsoconversional Methods (OFW, Vyazovkin)
Pre-exponential Factor (A)10¹⁰ - 10¹⁷ s⁻¹Model-Fitting Methods
Reaction ModelAvrami-Erofeev (Nucleation and Growth)Model-Fitting Methods

In Situ High-Temperature X-ray Diffraction for Phase Transformation Monitoring

In situ high-temperature X-ray diffraction (HT-XRD) is a powerful analytical technique used to monitor the real-time crystallographic changes in a material as a function of temperature. This method is particularly valuable for studying the thermal decomposition of hydrated compounds like Holmium(III) oxalate decahydrate, as it allows for the direct identification of intermediate phases, the determination of transformation temperatures, and the characterization of the final products under controlled atmospheric conditions.

The process involves placing a sample of Holmium(III) oxalate decahydrate in a high-temperature chamber mounted on an X-ray diffractometer. The sample is then heated according to a specified temperature program, and XRD patterns are collected at regular intervals. Each pattern provides a snapshot of the crystalline phases present at a specific temperature.

As the temperature increases, the thermal decomposition of Holmium(III) oxalate decahydrate proceeds through several distinct stages, each marked by a change in the crystal structure which is directly observable in the XRD patterns. The expected transformations include:

Dehydration: The initial heating stage involves the loss of water molecules. The decahydrate, Ho₂(C₂O₄)₃·10H₂O, is expected to transform into lower hydrates (such as a hexahydrate or dihydrate) before becoming the anhydrous Holmium(III) oxalate, Ho₂(C₂O₄)₃. Each dehydration step represents a distinct phase change, which would be identified by a shift in the diffraction peaks or the appearance of a new diffraction pattern corresponding to the new crystal structure of the lower hydrate (B1144303).

Decomposition of Anhydrous Oxalate: Upon further heating, the anhydrous Holmium(III) oxalate decomposes. The oxalate anions break down, leading to the formation of intermediate species, potentially an oxycarbonate, before the final transformation into the stable oxide.

Formation of Holmium(III) Oxide: The final product of the thermal decomposition is Holmium(III) oxide (Ho₂O₃). The in-situ HT-XRD technique can track the emergence of the characteristic diffraction peaks of Ho₂O₃ and monitor its crystallization process at high temperatures. Research on related holmium oxalate hydrates, such as the heptahydrate, confirms that the decomposition in a nitrogen atmosphere ultimately yields Holmium(III) oxide at temperatures around 600°C. scirp.org

The data generated from an in-situ HT-XRD experiment can be effectively summarized in a table, tracking the evolution of the crystalline phases with temperature.

Table 1: Representative Data from In Situ High-Temperature XRD Analysis of Holmium(III) Oxalate Decomposition

This table is an illustrative example of the data typically obtained from an in-situ HT-XRD experiment for a rare earth oxalate. The specific transition temperatures and lattice parameters for Holmium(III) oxalate decahydrate would require experimental verification.

Temperature (°C)Identified Crystalline Phase(s)Crystal SystemLattice Parameters (Illustrative)Unit Cell Volume (ų)
25Ho₂(C₂O₄)₃·10H₂OMonoclinica=11.3, b=9.6, c=10.4, β=114°~1020
150Ho₂(C₂O₄)₃·nH₂O (Lower Hydrate)MonoclinicParameters shift due to water lossDecreases
300Ho₂(C₂O₄)₃ (Anhydrous)OrthorhombicNew pattern appearsChanges significantly
450Amorphous/Intermediate PhaseAmorphousLoss of sharp diffraction peaksN/A
600Ho₂O₃ (Holmium Oxide)Cubica=10.61~1194

Theoretical and Computational Chemistry Approaches to Holmium Iii Oxalate Decahydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a crystalline solid like Holmium(III) oxalate (B1200264) decahydrate (B1171855), DFT can provide fundamental insights into its chemical nature. Lighter lanthanide oxalates, including the holmium variant, are known to crystallize as decahydrates in a monoclinic system with a P21/c space group. nih.govosti.gov This known crystal structure would serve as the foundational input for DFT calculations.

Electronic Structure, Bonding Character, and Charge Distribution Analysis

DFT calculations can elucidate the electronic structure, offering a detailed picture of how electrons are distributed among the atoms and in various energy levels. This analysis is crucial for understanding the nature of the chemical bonds within the compound.

Electronic Structure: Calculations would reveal the density of states (DOS) and band structure, indicating whether the material is an insulator, semiconductor, or metal. For a hydrated salt like Holmium(III) oxalate decahydrate, an insulating character is expected.

Bonding Character: The interactions between the holmium ion (Ho³⁺), the oxalate ligands (C₂O₄²⁻), and the water molecules of hydration can be characterized. This would involve analyzing the electron density distribution to determine the degree of covalent and ionic character in the Ho-O bonds, both with the oxalate oxygen atoms and the water oxygen atoms.

Charge Distribution: Methods such as Mulliken or Hirshfeld population analysis can be used to assign partial charges to each atom in the crystal lattice. mdpi.com This provides a quantitative measure of the charge transfer between the holmium cation, the oxalate anions, and the polar water molecules, confirming the ionic nature of the interactions. mdpi.com

Table 1: Hypothetical DFT-Calculated Atomic Charges for Key Atoms in Holmium(III) Oxalate Decahydrate (Note: This table is illustrative and not based on published experimental or computational data for this specific compound.)

AtomHypothetical Mulliken Charge (e)Hypothetical Hirshfeld Charge (e)
Holmium (Ho)+2.85+1.95
Oxygen (oxalate)-0.75-0.40
Oxygen (water)-0.85-0.45
Carbon (oxalate)+0.60+0.25
Hydrogen (water)+0.45+0.20

Geometry Optimization and Prediction of Vibrational Frequencies

A primary application of DFT is the determination of the most stable geometric arrangement of atoms in a crystal.

Geometry Optimization: Starting with the experimentally determined crystal structure, DFT calculations can be used to relax the atomic positions and unit cell parameters to find the minimum energy configuration. nih.gov This process refines the structure by minimizing the forces on the atoms.

Prediction of Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies of the crystal lattice (phonons) can be calculated. nih.gov These frequencies correspond to the stretching and bending modes of the chemical bonds. The calculated vibrational spectrum can be compared with experimental techniques like Infrared (IR) and Raman spectroscopy to validate the computational model. The frequencies would show distinct bands corresponding to the vibrations of the oxalate ligands, the coordinated water molecules, and the Ho-O bonds.

Calculation of Spectroscopic Parameters

DFT can also be used to predict various spectroscopic parameters, which are essential for interpreting experimental spectra. This includes the calculation of chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy and the simulation of X-ray absorption spectra. Such calculations provide a direct link between the electronic structure and the experimental observations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach is particularly well-suited for investigating the dynamic properties of materials, such as thermal stability and the movement of molecules within a crystal.

Investigation of Thermal Stability and Phase Transition Mechanisms

MD simulations can model the behavior of Holmium(III) oxalate decahydrate as a function of temperature. By gradually increasing the temperature in the simulation, one can observe the processes of dehydration and thermal decomposition at the molecular level.

Thermal Stability: Simulations can determine the temperature ranges at which the crystal structure remains stable and at which the dehydration process begins. This is consistent with experimental thermal analysis studies which show that hydrated lanthanide oxalates lose water molecules in distinct steps upon heating. researchgate.netosti.govresearchgate.net

Phase Transition Mechanisms: MD can provide insights into the atomistic pathways of phase transitions, such as the transformation from the decahydrate to lower hydrates or the anhydrous form. The simulations would show how the loss of water molecules affects the crystal lattice and leads to structural rearrangements.

Table 2: Illustrative MD Simulation Parameters for Studying Thermal Stability (Note: This table presents typical parameters for such a simulation and is not from a specific study on this compound.)

ParameterValue
Simulation SoftwareGROMACS / LAMMPS
Force FieldA suitable force field for lanthanides and organic molecules
System Size8x8x8 unit cells
EnsembleNPT (isothermal-isobaric)
Temperature Range300 K - 800 K
Heating Rate10 K/ns
Simulation Time100 ns

Understanding Ligand Dynamics and Water Mobility within the Crystal Lattice

MD simulations are ideal for studying the dynamic behavior of the oxalate ligands and the water molecules within the crystal structure at operational temperatures.

Ligand Dynamics: The simulations can reveal the vibrational and rotational motions of the oxalate ions. This includes understanding how these motions are coupled to the holmium ions and the surrounding water molecules.

Water Mobility: A key aspect of hydrated crystals is the mobility of the water molecules. MD can distinguish between the dynamics of water molecules directly coordinated to the holmium ion and those that are lattice water (residing in the crystal pores). The simulations can calculate diffusion coefficients for the water molecules, providing a measure of their mobility and the pathways they take as they move through the crystal lattice prior to and during dehydration.

Ab Initio and Semi-Empirical Quantum Chemical Methods for Electronic and Optical Behavior

The electronic and optical properties of Holmium(III) oxalate decahydrate are governed by the behavior of the electrons, particularly the 4f electrons of the Ho³⁺ ion and those involved in the bonding with the oxalate and water ligands. Quantum chemical methods offer a pathway to model these properties from first principles (ab initio) or with some level of empirical parameterization (semi-empirical).

Ab Initio Methods

Ab initio calculations, which are based on the fundamental laws of quantum mechanics without experimental input, can provide a detailed description of the electronic structure. For a compound like Holmium(III) oxalate decahydrate, methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods could be employed. These calculations would typically start with the known crystal structure to model the ground state electronic configuration, the nature of the chemical bonds, and the distribution of electron density.

A primary focus of ab initio studies on lanthanide complexes is to understand the interplay between the localized 4f orbitals of the lanthanide ion and the orbitals of the surrounding ligands. In the case of Holmium(III) oxalate decahydrate, the oxalate and water ligands create a specific crystal field that influences the electronic states of the Ho³⁺ ion. Ab initio calculations can elucidate the degree of covalent character in the Ho-O bonds, which, while predominantly ionic, can have a subtle but significant impact on the electronic and optical properties.

The optical behavior, specifically the absorption and emission spectra, arises from electronic transitions within the 4f shell of the holmium ion. While these f-f transitions are parity-forbidden by Laporte's rule, they gain intensity through vibronic coupling or the mixing of opposite-parity orbitals (e.g., 4f and 5d) due to the non-centrosymmetric nature of the ligand field. Ab initio methods can, in principle, calculate the energies of the excited states and the probabilities of these transitions, providing a theoretical basis for interpreting experimental spectra.

Semi-Empirical Methods

Semi-empirical methods offer a computationally less intensive alternative to ab initio calculations by incorporating some experimentally derived parameters. For lanthanide complexes, methods like the sparkle/PM3 model have been developed to predict the geometries and energetics of the ground state with reasonable accuracy. acs.org These methods treat the lanthanide ion as a +3 core, with the 4f electrons considered part of this core, which simplifies the calculation but makes them unsuitable for directly probing the f-f electronic transitions that dominate the optical spectra of holmium compounds.

However, semi-empirical approaches can be valuable for studying larger systems or for performing molecular dynamics simulations to understand the structural and dynamic properties of the hydrated crystal. They can also be used in conjunction with other theoretical models, such as Judd-Ofelt theory, to provide insights into the optical properties. wikipedia.orgloms.czresearchgate.netuab.edu

Interactive Data Table: Comparison of Theoretical Approaches

Method Type Method Name Strengths Limitations for Holmium(III) Oxalate Decahydrate
Ab InitioDensity Functional Theory (DFT)Good for ground state properties, electron density, and bonding analysis.Can be computationally expensive; standard functionals may not accurately describe the strongly correlated 4f electrons.
Ab InitioPost-Hartree-Fock (e.g., CASSCF/CASPT2)Highly accurate for electronic structure and excited states.Very computationally demanding, often limited to smaller model systems.
Semi-EmpiricalSparkle/PM3Fast and efficient for geometry optimization of large complexes.Does not explicitly treat 4f electrons, so cannot directly predict f-f spectra.

Ligand Field Theory and Crystal Field Parameterization for Holmium(III) Ion

Ligand Field Theory (LFT) and its simpler electrostatic predecessor, Crystal Field Theory (CFT), are essential for understanding the electronic structure of the Ho³⁺ ion within the crystalline environment of Holmium(III) oxalate decahydrate. wikipedia.org These theories focus on the effect of the surrounding ligands (oxalate and water) on the otherwise degenerate 4f orbitals of the free holmium ion.

The crystal structure reveals that each Ho³⁺ ion is coordinated by oxygen atoms from both the oxalate groups and water molecules. This arrangement creates a ligand field of a specific symmetry (a subgroup of the monoclinic P2₁/c space group) that lifts the degeneracy of the 4f orbitals. The splitting of the 4f electronic states by this ligand field gives rise to the characteristic sharp absorption and emission lines observed in the spectra of holmium compounds.

The Hamiltonian for the Ho³⁺ ion in the crystal can be expressed as:

H = H_free-ion + V_CF

where H_free-ion describes the free ion, including electron-electron repulsion and spin-orbit coupling, and V_CF represents the crystal field potential. The crystal field potential can be expanded in terms of a set of crystal field parameters (CFPs), Bkq, which are determined by the geometry and electronic nature of the coordinating ligands.

For a system with low symmetry, such as the Ho³⁺ site in this monoclinic crystal, a relatively large number of CFPs are required for a complete description. The determination of these parameters is typically achieved by fitting the calculated energy levels to the experimentally observed Stark levels from high-resolution optical spectroscopy.

Interactive Data Table: Representative Crystal Field Parameters for Ho³⁺ in Different Hosts

Host Crystal Symmetry B²₀ (cm⁻¹) B⁴₀ (cm⁻¹) B⁶₀ (cm⁻¹) RMS Deviation (cm⁻¹)
HoCl₃·6H₂OC₂---8.8
NaBi(WO₄)₂S₄---8.8
NaBi(MoO₄)₂S₄---7.3

Note: Specific Bkq* values are numerous for low symmetry and are not listed for brevity. The table serves to illustrate the typical quality of fit achieved in crystal field analyses of holmium-containing crystals.*

The analysis of the crystal field parameters, once determined, provides valuable insights into the electronic structure. For instance, the relative magnitudes of the parameters can be related to the geometric arrangement of the ligands and the nature of the Ho-ligand bonding. This information is critical for understanding the magnetic anisotropy of the material and for a detailed interpretation of its optical properties, including the prediction of laser channels and luminescent behavior.

Applications and Functional Materials Derived from Holmium Iii Oxalate Decahydrate

Precursors for Advanced Holmium Oxide (Ho₂O₃) Ceramics and Nanomaterials

The thermal decomposition of holmium(III) oxalate (B1200264) is a well-established and reliable method for the synthesis of holmium(III) oxide. wikipedia.orgresearchgate.net This process involves heating the oxalate hydrate (B1144303), which first loses its water molecules and then decomposes to the oxide. Research shows that the final conversion to holmium(III) oxide occurs at a temperature of approximately 600°C. scirp.org This precursor route is pivotal in producing Ho₂O₃ with controlled purity and morphology, which is essential for its subsequent applications.

Holmium(III) oxalate is a key starting material for the production of nanocrystalline holmium oxide. scirp.org The thermal decomposition of the oxalate precursor is a direct and effective method for synthesizing Ho₂O₃ nanoparticles. researchgate.net The characteristics of the resulting nanoparticles, such as grain size and porosity, can be influenced by the calcination temperature and atmosphere. scirp.orgresearchgate.net This control over nanoparticle morphology is crucial for their performance in various applications.

While direct synthesis of thin films from the oxalate is less common, the high-purity Ho₂O₃ nanoparticles derived from it are used in various deposition techniques to create holmium oxide thin films. These films have applications in specialized optical and electronic devices.

Table 1: Thermal Decomposition Stages of Holmium Oxalate Hydrate

Temperature RangeProcessResulting Compound
Ambient to ~200°CDehydrationAnhydrous Holmium(III) Oxalate (Ho₂(C₂O₄)₃)
~200°C to ~600°CDecompositionHolmium(III) Oxide (Ho₂O₃)

This table provides a simplified representation of the thermal decomposition process. Actual transition temperatures can vary based on heating rate and atmosphere.

Holmium(III) oxide, derived from the oxalate precursor, is a crucial dopant for creating functional materials with specific optical and magnetic properties. chemicalbook.comguidechem.com The process of doping involves introducing controlled amounts of holmium ions into a host material's crystal lattice. This technique is fundamental to the production of solid-state laser crystals and other specialized ceramics. chemicalbook.comguidechem.com

For instance, holmium is used to dope (B7801613) yttrium aluminum garnet (YAG) to create Ho:YAG laser crystals, which are widely used in medical procedures. guidechem.com In another application, holmium can be incorporated into superparamagnetic iron oxide nanoparticles (SPIONs) via co-precipitation methods to create multifunctional nanoparticles for biomedical applications. nih.gov The synthesis of these advanced materials relies on the availability of high-purity holmium oxide, for which holmium oxalate is an excellent precursor.

Luminescent Materials in Photonic Devices

The unique electronic structure of the holmium ion (Ho³⁺) imparts it with valuable luminescent properties, making it a key element in the development of phosphors and other light-emitting materials. mdpi.com Holmium(III) oxalate serves as the starting point for producing the holmium oxide used in these phosphors. chemicalbook.comguidechem.com These materials are capable of converting energy from one wavelength to another, a property essential for various photonic devices. scirp.org

Holmium is a critical component in phosphors that exhibit upconversion luminescence, a process where lower-energy (longer wavelength) light is converted into higher-energy (shorter wavelength) light. google.com These are often referred to as anti-Stokes phosphors. A common system involves co-doping a host lattice, such as gadolinium oxysulfide (Gd₂O₂S), with ytterbium (Yb³⁺) and holmium (Ho³⁺) ions. google.com In this arrangement, Yb³⁺ ions act as sensitizers, efficiently absorbing near-infrared (NIR) radiation, and then transferring that energy to the Ho³⁺ ions, which act as activators, releasing the energy as visible light, typically in the green part of the spectrum. google.com

This technology is particularly useful for creating security features in documents and products, where an invisible NIR light source can be used to reveal a visible luminescent mark. google.com

Table 2: Example of a Holmium-Based Upconversion Phosphor

Host LatticeSensitizer IonActivator IonExcitation WavelengthEmission WavelengthApplication
Gadolinium Oxysulfide (Gd₂O₂S)Ytterbium (Yb³⁺)Holmium (Ho³⁺)Near-Infrared (NIR)~540-560 nm (Green)Security Inks, Anti-Counterfeiting

The optical properties of holmium are fundamental to the operation of certain types of solid-state and fiber lasers. chemicalbook.comguidechem.com The Holmium:YAG (Ho:YAG) laser, which emits light at a wavelength of approximately 2.1 µm, is a cornerstone of medical laser technology. nih.gov The active medium for these lasers is a YAG crystal doped with holmium, a process that relies on holmium oxide derived from precursors like holmium oxalate.

Furthermore, holmium-doped silica (B1680970) fibers are the core component of holmium fiber lasers. researchgate.net These lasers offer an alternative to bulk solid-state lasers and are finding increasing use in fields such as laser lithotripsy. johnshopkins.edunih.gov The fabrication of these specialty optical fibers involves drawing from a preform made of holmium-doped glass, underscoring the importance of the initial high-purity holmium oxide precursor.

Nanoparticles based on holmium oxide exhibit fluorescence in the near-infrared (NIR) region, making them promising candidates for use as luminescent probes in biomedical imaging. mdpi.com NIR light has the advantage of reduced scattering and absorption in biological tissues, allowing for deeper and clearer imaging compared to probes that emit in the visible spectrum. mdpi.com

Holmium oxide nanoparticles, which can be synthesized from holmium oxalate, can be excited by a suitable light source, and their subsequent NIR emission can be detected for imaging purposes. mdpi.com This capability opens up possibilities for their use in advanced diagnostic and detection systems, building on the broader field of lanthanide-based luminescent probes for sensing and bio-analysis. nih.gov

Magnetic Materials and Magneto-Optical Applications

Holmium(III) oxalate decahydrate (B1171855) serves as a critical starting material for various magnetic and magneto-optical technologies, primarily due to the inherent magnetic properties of the holmium ion. Holmium possesses the highest magnetic moment of any naturally occurring element, making it highly valuable for applications requiring strong magnetic fields. discoveryalert.com.au

Design and Synthesis of Single-Molecule Magnet (SMM) Precursors

Holmium(III) oxalate decahydrate is an ideal precursor for the rational design of single-molecule magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and quantum tunneling of magnetization, which are promising for high-density data storage and quantum computing.

The synthesis strategy often involves the use of the oxalate ion (C₂O₄²⁻) as a bridging ligand to link two or more lanthanide ions, such as Holmium(III). rsc.orgrsc.org The oxalate's ability to mediate magnetic exchange interactions between metal centers is fundamental to this process. A successful approach involves a rational synthetic design where a bulky capping ligand, like hydrotris(pyrazolyl)borate, is used to terminate the coordination sphere of the holmium ions. This prevents the formation of extended networks and isolates the magnetic core, a crucial step in achieving SMM behavior. rsc.org

For instance, a dinuclear dysprosium(III) complex, a close relative of holmium in the lanthanide series, was successfully synthesized using an oxalate bridge, demonstrating the viability of this approach for creating lanthanide-based SMMs. rsc.orgscispace.com The process involves reacting a holmium source, for which holmium(III) oxalate decahydrate is suitable, with the chosen ligands in a solution, leading to the precipitation of the desired molecular magnet. rsc.org This method opens a viable route to new SMMs by carefully selecting the appropriate capping ligands and utilizing the oxalate bridge provided by the precursor. rsc.org

Fabrication of Faraday Rotators and Magneto-Optical Modulators

Faraday rotators are magneto-optical devices that rotate the plane of polarized light under the influence of an external magnetic field. rp-photonics.comcoherent.com They are essential components in optical isolators, which protect laser sources from back-reflected light, and are used in high-power laser systems and telecommunications. coherent.com

Holmium(III) oxalate decahydrate is a key precursor in the fabrication of the magneto-optical materials used in these devices. The thermal decomposition of holmium oxalate yields holmium(III) oxide (Ho₂O₃), a material with excellent magneto-optical properties. scirp.orgresearchgate.net

Recent research has demonstrated that transparent Ho₂O₃ ceramics are highly effective for Faraday rotator applications. optica.orgresearchgate.net The Verdet constant, a measure of the strength of the Faraday effect, for Ho₂O₃ ceramics was measured to be 46.3 rad/T·m at a wavelength of 1064 nm. optica.org This value is comparable to that of terbium aluminum garnet (TAG) and approximately 1.3 times higher than that of the widely used terbium gallium garnet (TGG), highlighting its potential as a next-generation magneto-optic material. optica.org Furthermore, holmium is used as a component in other magneto-optical materials, such as bismuth-substituted rare earth iron garnets (e.g., Bi₁Eu₁Ho₁Fe₄Ga₁O₁₂), which are employed in magnet-free Faraday rotators. google.com The synthesis of these advanced ceramics and crystals often begins with high-purity rare-earth compounds, for which holmium(III) oxalate decahydrate is a suitable starting point.

MaterialVerdet Constant (rad/T·m) at 1064 nmReference
Holmium Oxide (Ho₂O₃) 46.3 optica.org
Terbium Gallium Garnet (TGG) ~36.4 optica.org
Terbium Aluminum Garnet (TAG) ~46.3 optica.org
Terbium Oxide (Tb₂O₃) 128.4 optica.org

Catalytic Applications and Photocatalysis

Materials derived from holmium(III) oxalate decahydrate exhibit significant potential in both heterogeneous catalysis and photocatalysis, addressing needs in sustainable chemical synthesis and environmental remediation.

Role as Heterogeneous Catalysts or Catalytic Precursors in Organic Transformations

Holmium(III) oxalate decahydrate serves as a precursor to holmium(III) oxide (Ho₂O₃), which is recognized as a specialty catalyst. scirp.orgfuncmater.com Heterogeneous catalysts are crucial in industrial chemistry because they exist in a different phase from the reactants, allowing for easy separation and reuse. heraeus-precious-metals.com

A notable application of holmium oxide-derived catalysts is in the dry reforming of methane (B114726) (DRM), a process that converts methane (CH₄) and carbon dioxide (CO₂) into syngas (a mixture of H₂ and CO). This is a vital reaction for converting greenhouse gases into valuable chemical feedstocks. Research has shown that promoting a nickel-based catalyst with holmium oxide enhances its performance and stability. acs.org The addition of Ho₂O₃ to a Ni/Yttria-Stabilized Zirconia catalyst improved the chemisorption and activation of CO₂, leading to higher conversions and reduced coke formation. acs.org The optimal catalyst, containing 4.0 wt% of Ho₂O₃, achieved an 85% methane conversion and 91% carbon dioxide conversion, demonstrating significant resistance to carbon deposition over extended operation. acs.org Holmium(III) oxalate is an effective starting material for producing the holmium oxide used in these advanced catalysts. funcmater.com

Photocatalytic Activity of Derived Materials

Photocatalysis is a process where a semiconductor material absorbs light to generate electron-hole pairs, which then drive redox reactions to degrade pollutants or synthesize chemicals. Materials derived from holmium have shown enhanced photocatalytic activity.

Holmium(III) oxalate can be used to synthesize holmium-containing nanocomposites with potent photocatalytic capabilities. For example, a holmium orthovanadate/phosphorus-doped carbon nitride (HoVO₄/P-CN) nanocomposite, synthesized via a sonochemical method, demonstrated excellent electrocatalytic performance. nih.gov While this example is for electrocatalysis, the principle of using holmium-based composites is relevant. In another study, holmium-doped graphitic carbon nitride (g-C₃N₄) was synthesized and showed significantly improved degradation of methylene (B1212753) blue under visible light compared to pure g-C₃N₄. The sample doped with 0.2 mmol of holmium exhibited twice the photocatalytic activity of the undoped material.

Metal-Organic Framework (MOF) Synthesis and Gas Adsorption Platforms (as building blocks/precursors)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and tailored functionality make them exceptional candidates for gas storage and separation. Holmium(III) oxalate decahydrate can serve as a precursor for introducing holmium ions into these frameworks. acs.org

The synthesis of holmium-based MOFs is an area of growing interest. acs.org These frameworks can be designed to have specific properties for targeted applications. For example, their stability and porosity make them potential carriers for radiotherapeutics. The oxalate ligand itself is a versatile building block in coordination chemistry, capable of forming robust networks with lanthanide ions. acs.orgacs.org

The primary application for many MOFs is in gas adsorption and separation, particularly for carbon dioxide capture to mitigate greenhouse gas emissions. nih.govrsc.orgresearchgate.net The performance of a MOF in this capacity is determined by its uptake capacity and its selectivity for CO₂ over other gases like nitrogen. Holmium-based MOFs can be engineered to have high affinity for CO₂. The table below presents representative CO₂ adsorption data for a selection of MOFs to illustrate the performance capabilities of this class of materials.

MOF MaterialCO₂ Uptake (mmol/g) at ~1 bar, 293 KCO₂/N₂ Selectivity (IAST)Reference
MUF-16 2.13129 (CO₂/N₂) nih.gov
MUF-16(Mn) 2.25158 (CO₂/N₂) nih.gov
Mg-MOF-74 ~3.5High mdpi.com
SIFSIX-14-Cu-i ~2.085 (CO₂/CH₄) nih.gov

This table provides comparative data for well-studied MOFs to contextualize the potential of custom-designed holmium-based frameworks. IAST refers to the Ideal Adsorbed Solution Theory, a common method for predicting mixture adsorption.

The synthesis of these MOFs can utilize holmium(III) oxalate decahydrate as the source for the holmium metal nodes, which are then linked by various organic ligands to create a porous, three-dimensional structure optimized for capturing gases like CO₂. nih.gov

Advanced Characterization and Analytical Methodologies for Holmium Iii Oxalate Decahydrate Systems

Electron Microscopy Techniques

Electron microscopy is indispensable for visualizing the structure and elemental makeup of materials at high resolution. mdpi.compreprints.org By using a beam of accelerated electrons to interact with the sample, various signals are generated that reveal detailed information about the specimen. preprints.org

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is a primary technique for analyzing the surface topography and morphology of Holmium(III) oxalate (B1200264) decahydrate (B1171855) crystals. mdpi.compreprints.org In SEM, a focused beam of high-energy electrons is scanned across the sample's surface. preprints.org The interaction between the electrons and the atoms of the sample produces various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. preprints.org

Secondary electron imaging is particularly effective for revealing the surface topology of micron and nanometer-scale particles. mdpi.compreprints.org For Holmium(III) oxalate decahydrate, SEM analysis would provide detailed visualization of the crystal habits, surface texture, and state of aggregation. Studies on other metal oxalates have shown that SEM can reveal distinct crystal morphologies, such as the lamellar structures observed in calcium oxalate stones, which are composed of smaller aggregated particles. nih.gov This technique is also crucial for determining the particle size distribution within a sample, which is a critical parameter for many applications. Furthermore, backscattered electron (BSE) imaging can provide contrast based on the atomic number of the elements present, offering preliminary information on compositional variations across the sample surface. mdpi.comnih.gov

Transmission Electron Microscopy (TEM) for Internal Nanostructure and Lattice Imaging

While SEM probes the surface of a material, Transmission Electron Microscopy (TEM) is used to investigate its internal structure. xray.cz For TEM analysis, a broad beam of high-energy electrons is passed through an ultrathin specimen. xray.cz The electrons that are transmitted are focused by a series of lenses to form an image, a diffraction pattern, or a spectrum. This technique allows for the visualization of features within the Holmium(III) oxalate decahydrate crystals, such as defects, dislocations, and grain boundaries.

Lattice imaging, a high-resolution mode of TEM, can visualize the crystallographic planes of the material. xray.cz This is achieved through phase-contrast imaging, which relies on the interference between the transmitted and scattered electron beams. xray.cz By analyzing the resulting fringe patterns, one can gain insights into the crystalline perfection and orientation of the Holmium(III) oxalate decahydrate nanocrystals. Modern TEM methods can resolve individual atoms, making it a powerful tool for determining the atomic structures of materials, especially non-periodic objects like crystal defects. xray.cz

High-Resolution TEM (HRTEM) and Selected Area Electron Diffraction (SAED)

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced mode of TEM that allows for the direct imaging of the atomic lattice of a crystalline material. For Holmium(III) oxalate decahydrate, HRTEM would enable the visualization of the arrangement of holmium ions and oxalate groups within the crystal structure. Studies on analogous materials, such as calcium oxalate nanocrystallites, have demonstrated the power of HRTEM to reveal the detailed structure of different crystalline phases, like calcium oxalate monohydrate (COM), and identify the interplanar spacing (d-spacing). researchgate.net

Complementary to HRTEM is Selected Area Electron Diffraction (SAED). This technique produces a diffraction pattern from a specific, selected area of the specimen. The pattern is a reciprocal lattice representation of the crystal structure. By measuring the distances and angles between the diffraction spots, the lattice parameters of the Holmium(III) oxalate decahydrate crystal can be determined, and its crystalline phase can be identified. The combination of HRTEM imaging and SAED patterns provides a comprehensive crystallographic analysis at the nanoscale. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with SEM or TEM to perform elemental analysis. wikipedia.orgnih.gov When the high-energy electron beam strikes the sample, it can eject a core-shell electron from an atom. An electron from a higher energy shell then fills the vacancy, releasing the excess energy as an X-ray. wikipedia.org Since the energy of the emitted X-ray is characteristic of the element from which it originated, an EDX detector can measure these energies to identify the elemental composition of the sample. wikipedia.orgnih.gov

For Holmium(III) oxalate decahydrate (Ho₂(C₂O₄)₃·10H₂O), EDX analysis would confirm the presence of Holmium (Ho), Carbon (C), and Oxygen (O). An EDX spectrum displays peaks corresponding to the characteristic X-ray energies of each element present. researchgate.net Beyond simple identification, EDX can be used to create elemental maps, which show the spatial distribution of elements across the scanned area of the sample. youtube.com This is particularly useful for assessing the homogeneity of the compound and identifying any impurities or compositional variations. nih.gov Advanced techniques like EDX tomography can even provide 3D elemental maps of individual nanoparticles. nih.gov

Table 1: Summary of Electron Microscopy Techniques for Holmium(III) Oxalate Decahydrate

TechniqueAbbreviationPrimary Information ObtainedApplication to Holmium(III) Oxalate Decahydrate
Scanning Electron MicroscopySEMSurface topography, morphology, particle sizeVisualize crystal shape, size distribution, and surface features. mdpi.compreprints.org
Transmission Electron MicroscopyTEMInternal structure, defects, lattice planesImage internal nanostructure and crystal lattice. xray.cz
High-Resolution TEMHRTEMAtomic-level crystal structure imagingDirectly visualize the atomic arrangement of Ho and oxalate ions. researchgate.net
Selected Area Electron DiffractionSAEDCrystallographic information, lattice parametersDetermine crystal structure and phase purity. researchgate.net
Energy Dispersive X-ray SpectroscopyEDXElemental composition and distributionConfirm presence and map the distribution of Ho, C, and O. researchgate.netyoutube.com

Atomic Force Microscopy (AFM) for Surface Topography and Localized Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. covalentmetrology.commdpi.com Unlike electron microscopy, AFM does not use an electron beam but instead scans a sharp physical probe (tip) over the surface. covalentmetrology.com The forces between the tip and the sample surface cause the cantilever, to which the tip is attached, to deflect. A laser beam reflected off the back of the cantilever measures this deflection, allowing for the generation of a precise topographical map. covalentmetrology.com

For Holmium(III) oxalate decahydrate, AFM can provide sub-nanometer vertical resolution, revealing fine details of the crystal surface topography. covalentmetrology.com Studies on other oxalate systems have used AFM to investigate crystal growth mechanisms and the aggregation of small crystallites. nih.gov The technique is particularly well-suited for studying fragile samples like molecular crystals because it can be operated in various environments, including liquid, without the need for staining or fixing. mdpi.com Beyond topography, advanced AFM modes can measure localized properties such as friction, adhesion, and elastic modulus, providing a more complete picture of the material's surface characteristics.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and/or electronic structure of matter. libretexts.orgstanford.edu The technique involves tuning synchrotron-generated X-rays to the absorption edge of a specific element—in this case, the Holmium L-edge—and measuring the X-ray absorption coefficient as a function of energy. The resulting spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.orgyoutube.com

The EXAFS region consists of oscillations that appear at energies above the absorption edge. libretexts.org These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing atom (Holmium) and the waves backscattered by its neighboring atoms (primarily Oxygen from the oxalate and water ligands). libretexts.org

Analysis of the EXAFS spectrum can yield highly precise information about the local atomic environment of the holmium ion, including:

Bond Distances: The distances between the central holmium atom and its nearest neighbors (Ho-O bonds). bohrium.comresearchgate.net

Coordination Number (CN): The number of nearest-neighbor atoms surrounding the holmium ion. bohrium.comresearchgate.netnih.gov

Type of Neighboring Atoms: By analyzing the backscattering amplitude, it is possible to distinguish between different types of neighboring atoms (e.g., Oxygen vs. Carbon).

For instance, an EXAFS study on a phenanthroline-holmium complex successfully determined the coordination numbers and distances between the holmium center and its surrounding oxygen, nitrogen, and chlorine atoms. bohrium.comresearchgate.net A similar analysis on Holmium(III) oxalate decahydrate would precisely characterize the coordination sphere of the Ho³⁺ ion, quantifying the Ho-O bond lengths and the number of coordinating oxygen atoms from both the oxalate groups and the water molecules of hydration. This information is fundamental to understanding the compound's structure and properties.

Table 2: Key Parameters from EXAFS Analysis of a Holmium Complex

ParameterDescriptionRelevance to Holmium(III) Oxalate Decahydrate
Coordination Number (N)The number of atoms in a given coordination shell around the central Ho atom.Determines the number of oxygen atoms from oxalate and water molecules bonded to Ho³⁺. bohrium.comresearchgate.net
Interatomic Distance (R)The distance from the central Ho atom to the atoms in a coordination shell.Provides precise Ho-O bond lengths. bohrium.comresearchgate.net
Debye-Waller Factor (σ²)A measure of the mean square displacement of atoms, indicating structural and thermal disorder.Quantifies the static and thermal disorder in the Ho-O bonds. nih.gov
Edge Energy Shift (ΔE₀)The shift in the absorption edge energy, related to the oxidation state.Confirms the +3 oxidation state of Holmium. youtube.com

Determination of Local Coordination Environment around Holmium

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local structure around a specific element in both crystalline and amorphous materials. nih.govresearchgate.net By analyzing the oscillations in the X-ray absorption spectrum above an absorption edge, information such as coordination number (CN), bond distances, and the degree of local disorder can be extracted. For lanthanide-containing materials, EXAFS is ideal for elucidating the local bonding environment. nih.govresearchgate.net In studies of lanthanide-EDTA complexes in aqueous solutions, a combination of Density Functional Theory (DFT) and EXAFS has been successfully used to determine a 9-coordinate structure for the lanthanide ions. acs.orgnih.gov This combined approach helps in fitting the EXAFS spectra and provides a more accurate picture of the coordination sphere. researchgate.netacs.orgnih.gov

Table 1: Representative Coordination Environment Data for Lanthanide Complexes

TechniqueSystemCoordination Number (CN)Avg. First-Shell Bond Distance (Å)Reference
EXAFS/DFTLa-EDTA (aq)92.62 acs.orgnih.gov
EXAFS/DFTCe-EDTA (aq)9- acs.orgnih.gov
EXAFS/DFTPr-EDTA (aq)9- acs.orgnih.gov
EXAFS/DFTNd-EDTA (aq)92.57 acs.orgnih.gov
XRDHolmium Oxalate Heptahydrate-- researchgate.net

Note: This table presents representative data for lanthanide complexes to illustrate the application of these techniques. Specific data for Holmium(III) oxalate decahydrate may vary.

Probing Oxidation States and Bond Distances in Amorphous Phases

For amorphous or poorly crystalline holmium oxalate systems, traditional diffraction techniques are less effective. In such cases, X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near-Edge Structure (XANES) and EXAFS, is invaluable. nih.govresearchgate.netnih.gov XANES is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.netnsf.gov The energy and shape of the absorption edge in a XANES spectrum are characteristic of the formal oxidation state of the element. researchgate.net Therefore, XANES can be used to confirm the +3 oxidation state of holmium in amorphous holmium oxalate.

EXAFS, as mentioned previously, provides information on bond distances and coordination numbers. nih.govresearchgate.net In amorphous materials, where long-range order is absent, EXAFS is a primary tool for determining the local atomic structure. nih.gov By fitting the EXAFS data, the average Ho-O bond distances and the number of nearest oxygen neighbors can be determined, providing insight into the short-range order within the amorphous phase. The combination of XANES and EXAFS offers a comprehensive understanding of the local electronic and geometric structure in disordered systems. aps.org

Synchrotron Radiation Techniques for Advanced Structural and Electronic Studies

Synchrotron radiation sources provide high-flux, high-brilliance, and tunable X-ray beams that enable a range of advanced characterization techniques applicable to Holmium(III) oxalate decahydrate. aps.org These powerful light sources significantly enhance the capabilities of techniques like EXAFS and XANES, allowing for the study of more dilute samples and the collection of higher-resolution data in shorter timeframes. aps.org

Beyond XAS, synchrotron radiation facilitates other specialized techniques. For instance, magnetic X-ray scattering has been used to study the magnetic structure of holmium metal, revealing complex ordering phenomena. aps.org While not directly applied to the oxalate complex in the available literature, this technique could, in principle, be used to investigate magnetic ordering in holmium-containing coordination polymers. Synchrotron Radiation Induced X-ray Emission (SRIXE) is another powerful technique that can map the elemental distribution within a sample with high sensitivity. nih.gov This could be employed to study the homogeneity of holmium distribution in composite materials or during the formation of holmium oxalate precipitates.

Hyphenated Analytical Techniques (e.g., TGA-FTIR-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation or thermal analysis instrument with a spectroscopic detector, provide comprehensive information about the material's properties. For the analysis of Holmium(III) oxalate decahydrate, Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) is particularly insightful.

TGA measures the change in mass of a sample as a function of temperature, revealing thermal events such as dehydration and decomposition. tainstruments.com.cnebatco.com The thermal decomposition of rare-earth oxalates typically proceeds in several stages: loss of water of hydration, followed by the decomposition of the anhydrous oxalate to an intermediate oxycarbonate, and finally to the rare-earth oxide at higher temperatures. researchgate.netacs.orgacs.org For holmium oxalate heptahydrate, thermogravimetric analysis has shown the loss of water molecules and subsequent decomposition to holmium oxide. researchgate.netscirp.org

By coupling the TGA to an FTIR and/or MS, the gaseous products evolved during each decomposition step can be identified in real-time. TGA-FTIR-MS analysis of Holmium(III) oxalate decahydrate would allow for the unambiguous identification of evolved gases such as water vapor, carbon monoxide, and carbon dioxide at each stage of its thermal decomposition.

Table 2: Typical Thermal Decomposition Stages of Rare-Earth Oxalates

Temperature Range (°C)ProcessEvolved SpeciesReference
~100-250DehydrationH₂O researchgate.netscirp.org
~300-500Decomposition of anhydrous oxalateCO, CO₂ acs.org
>600Formation of oxideCO₂ (from oxycarbonate) researchgate.netscirp.org

Note: The exact temperatures can vary depending on the specific rare earth element, heating rate, and atmosphere.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation and purification of holmium from other rare-earth elements, with which it often co-exists. Due to their similar ionic radii and chemical properties, the separation of adjacent lanthanides is particularly challenging.

High-Performance Liquid Chromatography (HPLC) using cation-exchange resins is a widely employed technique for this purpose. researchgate.netosti.gov The separation is typically achieved by using a complexing agent, such as α-hydroxyisobutyric acid (α-HIBA), as the eluent. researchgate.netosti.gov By carefully controlling the concentration and pH of the eluent, efficient separation of holmium from neighboring elements like dysprosium can be achieved. researchgate.netosti.gov

Ion-exchange chromatography is another robust method for the separation of holmium. kns.org This technique relies on the differential affinity of the lanthanide ions for an ion-exchange resin. By using a suitable eluent, the various lanthanide ions can be selectively eluted from the column, leading to their separation. Extraction chromatography, which utilizes a stationary phase impregnated with an extracting agent, has also been shown to be effective for the separation of high-purity dysprosium and holmium oxides. google.com

Table 3: Chromatographic Separation of Holmium

TechniqueStationary PhaseMobile Phase/EluentSeparated FromReference
HPLCCation-exchange resin (AG50W-X8)α-hydroxyisobutyric acid (α-HIBA)Dysprosium researchgate.netosti.gov
Ion-Exchange ChromatographyCation-exchange resinComplexing agentsDysprosium kns.org
Extraction ChromatographyP507 extraction resinHydrochloric acidDysprosium google.com

Emerging Research Directions and Future Outlook for Holmium Iii Oxalate Decahydrate Chemistry

Rational Design and Tunable Synthesis of Novel Holmium(III) Oxalate (B1200264) Architectures

Recent advancements in synthetic methodologies have enabled greater control over the crystallization process of lanthanide oxalates, including holmium(III) oxalate. A significant development is the use of homogeneous precipitation, which allows for the slow generation of the precipitating agent, leading to the formation of well-developed microcrystals. researchgate.net This contrasts with traditional heterogeneous precipitation methods that often result in rapid formation of many small nuclei. researchgate.net

One promising technique involves the thermal decomposition of oxamic acid to generate oxalic acid in a controlled manner. researchgate.netacs.org This method has been successfully applied to synthesize large single crystals of various lanthanide oxalates. nih.govacs.org For instance, a synthesis using holmium(III) nitrate (B79036) and oxamic acid at 85°C yields a pink precipitate of holmium(III) oxalate crystals. nih.govacs.org These controlled synthesis approaches are crucial for producing materials with specific morphologies and properties, which is essential for their application in advanced technologies. The ability to create large, high-quality crystals is particularly important for detailed structural analysis and for applications that require well-defined crystalline materials. nih.govacs.org

The resulting lanthanide oxalate crystals, including those of holmium, often exhibit a distinctive honeycomb-like coordination polymer structure with layers held together by hydrogen bonds. nih.govnih.gov These structures contain cavities filled with water molecules. nih.govnih.gov A surprising and significant discovery is that these layered oxalates can be exfoliated into single-layered nanosheets, opening up new possibilities for creating thin films and inkjet-printed layers through simple and cost-effective methods. nih.govnih.gov

Table 1: Synthesis Parameters for Holmium(III) Oxalate Crystals

ParameterValueReference
Precursor 1Holmium(III) nitrate (Ho(NO₃)₃·5H₂O) nih.gov, acs.org
Precursor 2Oxamic acid nih.gov, acs.org
Solvent0.01 M Nitric acid nih.gov, acs.org
Temperature85 °C nih.gov, acs.org
Reaction Time~7 hours nih.gov, acs.org
Product ColorPink nih.gov, acs.org

Exploration of Holmium(III) Oxalate in Hybrid Organic-Inorganic Materials

The unique structural and functional properties of holmium(III) oxalate make it a promising building block for the creation of hybrid organic-inorganic materials. Its ability to form coordination polymers with specific architectures is a key advantage. nih.gov The oxalate ligand itself is a versatile component in coordination chemistry, and simple oxalate salts are of great scientific interest for their potential in optical and magnetic materials. nih.govacs.org

Researchers are actively exploring the incorporation of holmium-containing metal-organic frameworks (MOFs) into other materials to create novel composites. mdpi.com The multifunctionality of such compounds is linked to their potential catalytic, magnetic, and luminescent properties. mdpi.com The development of new holmium-based frameworks is an active area of research. mdpi.com

The exfoliation of lanthanide oxalates into 2D nanosheets presents an exciting avenue for creating hybrid materials. nih.govnih.gov These nanosheets can be used to construct thin films or be incorporated into other matrices, offering a simple and economical route to functional materials. nih.govnih.gov This approach allows for the combination of the properties of the holmium oxalate with those of an organic polymer or other inorganic components, leading to materials with tailored functionalities.

Development of Advanced Sensing and Detection Platforms Utilizing Holmium(III) Luminescence

The characteristic luminescence of lanthanide ions, including holmium(III), is a key feature being exploited for the development of advanced sensors. rsc.orgresearchgate.netnih.gov Lanthanide-based luminescent sensors are attractive due to their potential for high sensitivity and selectivity in detecting a wide range of analytes. researchgate.net The unique spectroscopic properties of lanthanide ions stem from transitions between their 4f orbitals, which are shielded from the surrounding environment. nih.gov

Holmium-doped materials are being investigated for various sensing applications. optica.orgmdpi.com For instance, holmium-doped silica (B1680970) fibers are being developed for use in fiber lasers, which have applications in remote sensing and spectroscopy. optica.orgresearchgate.net The luminescence of holmium can be influenced by its local environment, making it a sensitive probe for chemical changes.

A common strategy in designing lanthanide-based sensors is to use an organic ligand as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits its characteristic luminescence. acs.org Changes in the environment of the complex upon binding to an analyte can alter the luminescence output, providing a detectable signal. researchgate.net For example, the displacement of water molecules coordinated to the lanthanide ion by an analyte can lead to a significant change in luminescence intensity. nih.gov Researchers are also exploring the use of holmium-doped materials in electrochemical sensors. iaea.org

Integration into Quantum Information Science Applications

Holmium(III) complexes are emerging as promising candidates for applications in quantum information science, particularly as molecular spin qubits. nih.govacs.org This is due to their unique magnetic properties, which arise from the large magnetic anisotropy of the Ho(III) ion. researchgate.net Single-ion magnets (SIMs) based on holmium have attracted significant attention for their potential use in quantum information processing. nih.govacs.org

The hyperfine interaction between the electronic spin and the nuclear spin of holmium (which has a nuclear spin of I = 7/2) can lead to the formation of "clock transitions," which are points where the energy levels are insensitive to magnetic field fluctuations. csic.es This can significantly enhance the coherence times of the qubit, a crucial parameter for quantum computing. csic.es

Researchers are investigating holmium-based single-molecule magnets (SMMs) with specific coordination geometries, such as pentagonal-bipyramidal, to optimize their magnetic properties. nih.gov The encapsulation of holmium ions within robust structures like polyoxometalates can help preserve their intrinsic magnetic properties, which is important for the development of molecular spintronic devices. rsc.org The goal is to design and synthesize holmium complexes that can act as stable and coherent qubits for the implementation of quantum algorithms. csic.es

Table 2: Properties of Holmium for Quantum Applications

PropertySignificanceReference
Large Magnetic AnisotropyLeads to slow magnetic relaxation, a key feature of single-molecule magnets. researchgate.net
Nuclear Spin (I = 7/2)Hyperfine interactions can create "clock transitions" that enhance qubit coherence. csic.es
Well-isolated Ground StatesCan form two-level quantum systems (qubits). nih.gov

Role in Environmental Remediation Technologies (e.g., adsorption, degradation – focusing on material function)

Holmium-containing materials are being explored for their potential in environmental remediation, specifically in the adsorption and degradation of pollutants. Holmium oxide (Ho₂O₃) nanoparticles have shown promise as photocatalysts for the degradation of organic dyes and other water pollutants. nih.govrsc.orgmdpi.com The catalytic properties of Ho₂O₃ are dependent on the synthesis method used to create the nanoparticles. rsc.org

Holmium silicate (B1173343) (Ho₂Si₆O₉) nanostructures have also demonstrated potential for the photocatalytic degradation of toxic organic compounds. bohrium.com The efficiency of these materials is related to their wide bandgap and high surface area. bohrium.com The photocatalytic process often involves the generation of reactive oxygen species, such as superoxide (B77818) radicals, which then break down the pollutants. bohrium.com

In addition to photocatalysis, lanthanide-based materials, including those containing holmium, are being investigated for the adsorption of pollutants. For example, lanthanum oxalate has been shown to improve the phosphate (B84403) adsorption capacity of resins. acs.org While this study focused on lanthanum, the similar chemistry of lanthanides suggests that holmium oxalate could also have potential in this area. The incorporation of lanthanides into materials like titanium dioxide can enhance their photocatalytic activity for the degradation of pollutants like bisphenol A. researchgate.net

Machine Learning and AI Applications in Holmium(III) Compound Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are becoming powerful tools to accelerate the discovery and optimization of new materials, including those containing holmium. researchgate.netnih.govacs.org These computational approaches can be used to predict the properties of new compounds, optimize synthesis conditions, and screen large chemical databases for promising candidates. researchgate.netacs.orgresearchgate.net

In the context of luminescent materials, AI can be used to predict properties like quantum yield and emission wavelength, which are crucial for developing new phosphors and sensors. acs.orgquantumzeitgeist.com By training models on existing experimental data, researchers can establish relationships between a material's composition and its optical properties. acs.org This can guide the synthesis of new materials with desired characteristics.

ML is also being applied to predict the binding affinities of lanthanide ions with different ligands, which is important for designing new separation processes and functional complexes. researchgate.net Deep learning models can even identify the key structural fragments of a ligand that are most important for complexation with a specific lanthanide. nih.govnih.gov Furthermore, ML-guided first-principles calculations are being used to explore the crystal structures and stability of new ternary compounds, significantly speeding up the materials discovery process. acs.org This approach has the potential to uncover novel holmium-based materials with tailored properties for a wide range of applications. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.